4-Bromolevamisole
Overview
Description
4-Bromolevamisole is a chemical compound with the molecular formula C11H11BrN2S. It is a derivative of levamisole, a drug initially used as an anthelmintic agent but later found to have immunomodulatory and anticancer properties. The compound has gained significant attention due to its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromolevamisole can be synthesized through various methods. One common approach involves the bromination of levamisole. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom into the levamisole structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 4-Bromolevamisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Bromolevamisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its immunomodulatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromolevamisole is similar to that of levamisole. It acts as a nicotinic acetylcholine receptor agonist, causing continued stimulation of the parasitic worm muscles, leading to paralysis . This mechanism is also believed to contribute to its immunomodulatory effects in higher organisms .
Comparison with Similar Compounds
Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.
4-Bromoanisole: Another brominated compound with different applications in synthetic chemistry.
Uniqueness: 4-Bromolevamisole is unique due to its combined properties of bromination and the biological activity of levamisole. This combination makes it a valuable compound for various research applications, particularly in the fields of medicine and chemistry.
Properties
IUPAC Name |
(6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGAIADRJRJOY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350780 | |
Record name | AC1LEL7H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56943-06-7 | |
Record name | 4-Bromolevamisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056943067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1LEL7H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOLEVAMISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEN33FEM7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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